

6-Methylquinazolin-2-amine: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 6-Methylquinazolin-2-amine

Cat. No.: B154918

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of **6-Methylquinazolin-2-amine**. Due to the limited availability of specific experimental data in the public domain, this document focuses on the predicted physicochemical properties based on its chemical structure and furnishes detailed experimental protocols for their determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to assess the solubility and stability of **6-Methylquinazolin-2-amine**, critical parameters in the drug discovery and development process.

Predicted Solubility Profile

6-Methylquinazolin-2-amine is a heterocyclic organic compound featuring a quinazoline core, which consists of fused benzene and pyrimidine rings, with a methyl group at the 6-position and an amino group at the 2-position.^[1] Its solubility is governed by the interplay between the relatively nonpolar quinazoline ring system and the polar amino group.

Aqueous Solubility: The presence of the basic amino group suggests that the aqueous solubility of **6-Methylquinazolin-2-amine** will be highly pH-dependent. In acidic solutions, the amine group will be protonated, forming a more soluble salt. Conversely, in neutral to basic solutions, the compound will exist predominantly in its less soluble free base form. Most aliphatic amines exhibit some degree of water solubility due to their ability to form hydrogen bonds.^[2]

Organic Solvents: The molecule is expected to exhibit good solubility in a range of organic solvents.^[2]^[3]

- Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated due to the potential for hydrogen bonding with the amino group.
- Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected as these solvents can effectively solvate the molecule.
- Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is predicted due to the polarity of the amine functional group.

Experimental Protocols

To obtain quantitative solubility and stability data, standardized experimental methods are required.

Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.^[4]^[5]^[6]

Materials:

- **6-Methylquinazolin-2-amine**
- Selected solvents (e.g., water at various pH values, ethanol, DMSO, etc.)
- Vials with screw caps
- Orbital shaker or thermomixer
- Centrifuge
- Analytical balance
- HPLC-UV or other suitable quantitative analytical method

Protocol:

- **Preparation of Saturated Solution:** Add an excess amount of **6-Methylquinazolin-2-amine** to a series of vials, each containing a precisely measured volume of the desired solvent. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.
[4][7]
- **Equilibration:** Seal the vials to prevent solvent evaporation and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[4][8]
- **Phase Separation:** After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of **6-Methylquinazolin-2-amine** in the diluted sample using a validated HPLC-UV method or another appropriate technique.
- **Data Reporting:** The solubility is reported in units such as mg/mL or µg/mL.

Stability Assessment and Forced Degradation Studies

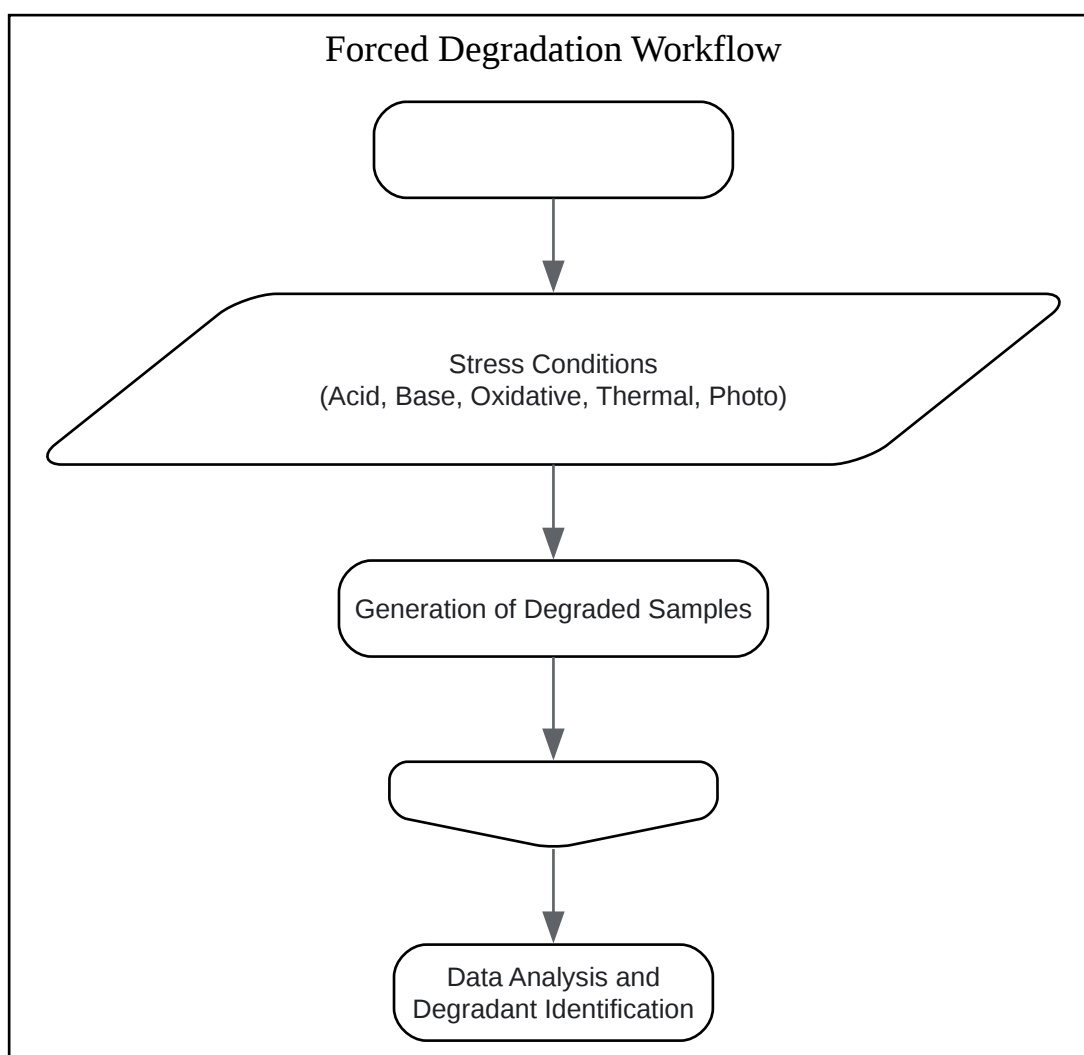
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[9][10][11][12] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[11]

Stress Conditions: The following conditions are typically employed for forced degradation studies:[10][11][13]

- **Acidic Hydrolysis:** 0.1 M HCl at 60 °C for up to 30 minutes.[10]
- **Basic Hydrolysis:** 0.1 M NaOH at 60 °C for up to 30 minutes.[10] Amide bonds, though less susceptible than esters, can undergo hydrolysis.[14]

- Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.[10][13]
Amines are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[13][15]
- Thermal Degradation: Dry heat at a temperature below the compound's melting point (e.g., 70-80 °C) for 1-2 months.[13] Thermal degradation of amines can be complex and is influenced by temperature and the presence of other reactants like CO₂. [16][17][18]
- Photostability: Exposure to a combination of visible and UV light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][19]

Experimental Workflow:



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Caption: Workflow for Forced Degradation Studies.

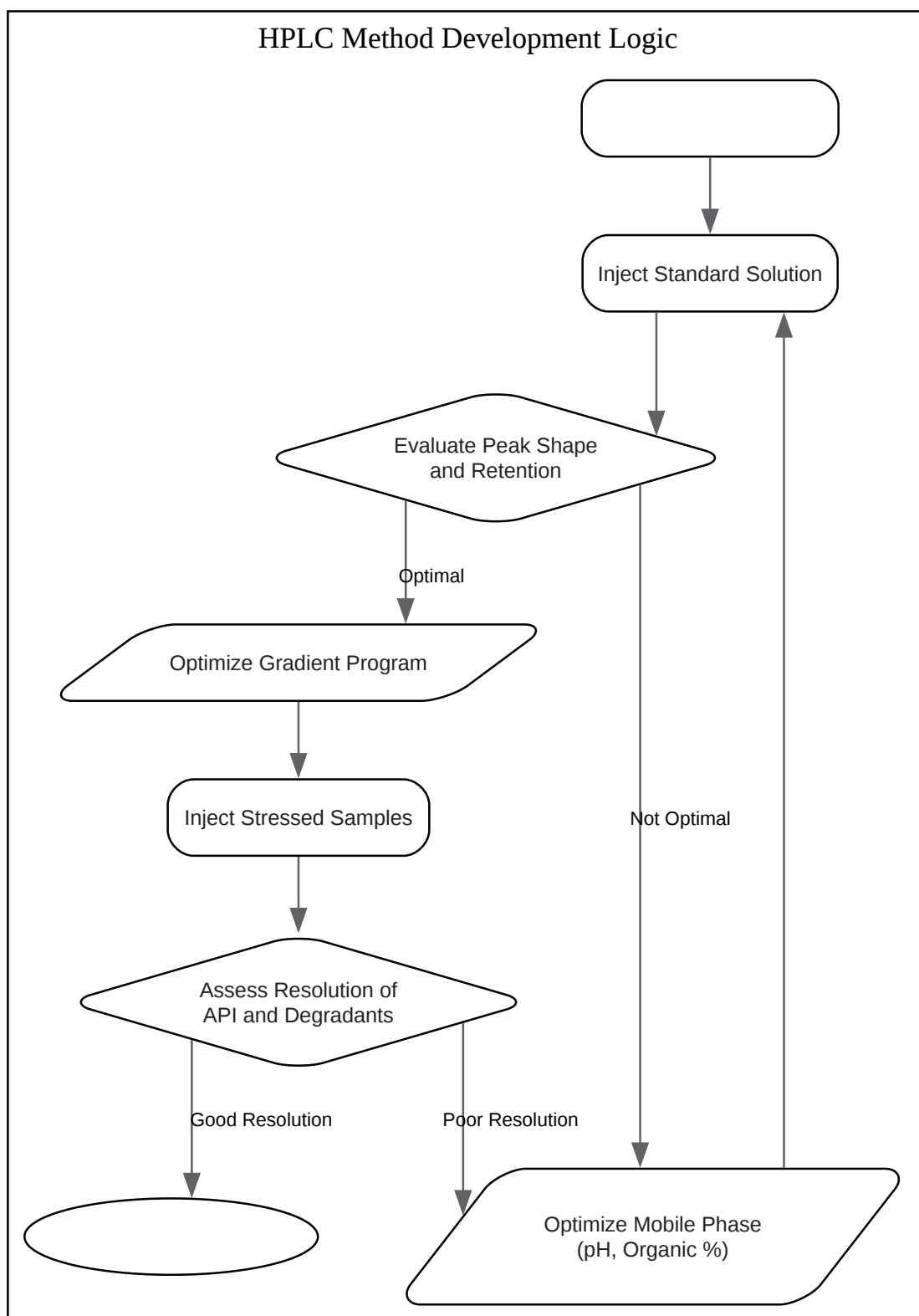
Development of a Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[9][20]

Method Development Strategy:

- **Column Selection:** Start with a versatile column, such as a C18, and explore other stationary phases (e.g., C8, Phenyl) if necessary to achieve optimal separation.[20]
- **Mobile Phase Optimization:** Evaluate different mobile phase compositions (e.g., acetonitrile or methanol with various aqueous buffers) and pH to achieve good peak shape and resolution.[9][21]
- **Gradient Elution:** Employ a gradient elution to separate compounds with a wide range of polarities, which is common in degradation samples.[22]
- **Detection:** UV detection is typically suitable for aromatic compounds like **6-Methylquinazolin-2-amine**. A photodiode array (PDA) detector is advantageous for assessing peak purity.
- **Method Validation:** Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[10]

Logical Workflow for HPLC Method Development:



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Caption: Logical Flow for HPLC Method Development.

Data Presentation

All quantitative data generated from the experimental protocols described above should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Solubility of **6-Methylquinazolin-2-amine** in Various Solvents

| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |
|--------------|------------------|------------------|-----------------------|
| Water | 2.0 | 25 | Data to be determined |
| Water | 7.4 | 25 | Data to be determined |
| Water | 9.0 | 25 | Data to be determined |
| Ethanol | - | 25 | Data to be determined |
| Methanol | - | 25 | Data to be determined |
| DMSO | - | 25 | Data to be determined |
| Acetonitrile | - | 25 | Data to be determined |

Table 2: Stability of **6-Methylquinazolin-2-amine** under Forced Degradation Conditions

| Stress Condition | Duration | % Assay of 6-Methylquinazolin-2-amine | % Total Degradation | Number of Degradants |
|---------------------------------------|-----------------------|---------------------------------------|-----------------------|-----------------------|
| 0.1 M HCl (60 °C) | 30 min | Data to be determined | Data to be determined | Data to be determined |
| 0.1 M NaOH (60 °C) | 30 min | Data to be determined | Data to be determined | Data to be determined |
| 3% H ₂ O ₂ (RT) | 24 h | Data to be determined | Data to be determined | Data to be determined |
| Dry Heat (80 °C) | 7 days | Data to be determined | Data to be determined | Data to be determined |
| Photolytic | 1.2 million lux hours | Data to be determined | Data to be determined | Data to be determined |

Signaling Pathways

Currently, there is no specific, well-defined signaling pathway in which **6-Methylquinazolin-2-amine** is a key modulator described in the public scientific literature. However, quinazoline derivatives are known to interact with various biological targets, including kinases involved in cell signaling pathways.[1] Further research is required to elucidate the specific molecular interactions and signaling cascades that may be modulated by this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of **6-Methylquinazolin-2-amine**. While specific experimental data is not yet widely available, the provided protocols and predictive analyses offer a robust starting point for researchers. The generation of such data is critical for advancing the development of **6-Methylquinazolin-2-amine** as a potential therapeutic agent or a valuable chemical probe.

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